1-甲基哌啶-3-甲酰胺

描述

1-Methylpiperidine-3-carboxamide is a chemical compound that falls within the broader class of carboxamides, which are characterized by the presence of a carboxamide group (-CONH2) within their molecular structure. Carboxamides are significant in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of carboxamide derivatives, including those similar to 1-methylpiperidine-3-carboxamide, can be achieved through various synthetic routes. For instance, a facile synthesis method involves the reaction of free carboxylic acids with amines using 1-methyl-2-halopyridinium iodides as coupling reagents, which rapidly form carboxamides in high yields . Additionally, the synthesis of related compounds, such as 3-methylaminopiperidine, can be performed through a multi-step process starting from nicotinic amide, involving the Hofmann rearrangement and subsequent reductions . These methods highlight the versatility and adaptability of synthetic strategies to produce carboxamide derivatives.

Molecular Structure Analysis

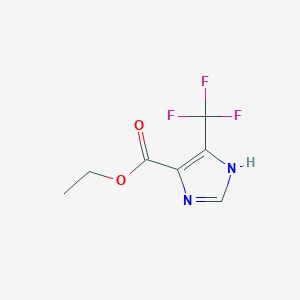

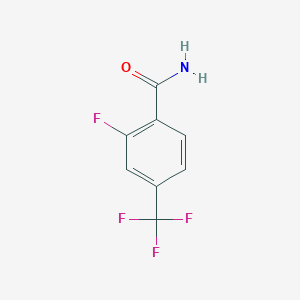

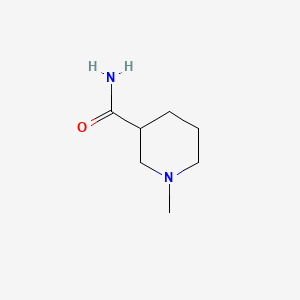

The molecular structure of 1-methylpiperidine-3-carboxamide would consist of a piperidine ring, which is a six-membered heterocycle containing nitrogen, with a methyl group attached to the nitrogen atom (N-methyl) and a carboxamide group at the third position. The presence of these functional groups can significantly influence the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Carboxamides, including 1-methylpiperidine-3-carboxamide, can participate in various chemical reactions. For example, they can be synthesized through the reaction of carboxylic acids with amines . They can also be involved in palladium-catalyzed aminocarbonylation reactions, where piperidines with ester functionality act as N-nucleophiles . Moreover, the synthesis of new amides in the N-methylpiperazine series demonstrates the reactivity of carboxamides with different reagents to yield pharmacologically relevant structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides like 1-methylpiperidine-3-carboxamide are influenced by their molecular structure. The presence of the carboxamide group contributes to the compound's polarity, solubility, and potential for hydrogen bonding, which are important factors in drug design and pharmacokinetics. The synthesis of related compounds provides insights into their stability and reactivity, as seen in the synthesis of 3-methylaminopiperidine, which requires careful control of reaction conditions to achieve high yields and purity .

科学研究应用

1. 合成和驱虫效果

1-甲基哌啶-3-甲酰胺已被研究作为一种节肢动物驱虫剂的潜力。Klun等人(2003年)的研究探讨了手性哌啶类似物的合成和驱虫效果,将其与常用的驱虫剂如Deet和Bayrepel进行了比较,发现该化合物作为一种有效的驱虫剂,与Deet相当(Klun et al., 2003)。

2. 催化氨基羰基化

1-甲基哌啶-3-甲酰胺在催化氨基羰基化领域也很重要。Takács等人(2007年,2014年)进行了关于氮杂环状碘化物的均相催化氨基羰基化和使用烷氧羰基哌啶作为N-亲核试剂的研究。这些研究有助于合成N-取代烟酰胺相关化合物和羧酰胺,展示了该化合物在有机合成中的实用性(Takács等人,2007年); (Takács等人,2014年)。

3. 羧酰胺的合成

1-甲基哌啶-3-甲酰胺的应用延伸到羧酰胺的合成。Bald等人(1975年)的研究描述了涉及该化合物的羧酰胺快速形成过程,展示了其在促进高效合成途径中的作用(Bald et al., 1975)。

4. 细胞毒活性

羧酰胺衍生物的细胞毒活性是另一个感兴趣的领域。Deady等人(2000年)合成了带有羧酰胺侧链的苯并咪唑[2,1-a]异喹啉,以研究侧链位置变化对生物效应的影响。这项研究展示了该化合物在开发医药应用的细胞毒性药物方面的潜力(Deady et al., 2000)。

5. 猴PET研究

在神经影像学领域,1-甲基哌啶-3-甲酰胺衍生物已被用于PET研究。Sakata等人(2010年)探讨了碳-11标记的N-((S)-1-((S)-1-甲基哌啶-2-基)乙基)乙酰胺衍生物作为潜在的放射配体,用于在清醒猴中成像甘氨酸转运蛋白1,展示了该化合物在先进医学成像技术中的重要性(Sakata et al., 2010)。

属性

IUPAC Name |

1-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMBUJZAIZUVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331352 | |

| Record name | 1-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperidine-3-carboxamide | |

CAS RN |

4138-27-6 | |

| Record name | 1-Methyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。